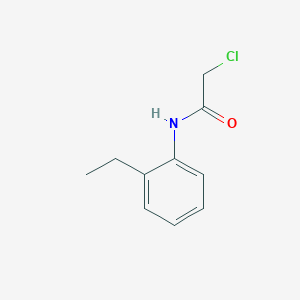

2-chloro-N-(2-ethylphenyl)acetamide

Vue d'ensemble

Description

2-Chloro-N-(2-ethylphenyl)acetamide, also known as 2-CEPA, is an organic compound with a wide range of applications in the scientific research field, including drug development and synthesis, chemical synthesis, and the study of biochemical and physiological mechanisms. This compound has been used in a variety of experiments and studies due to its unique properties and ability to interact with other compounds.

Applications De Recherche Scientifique

Metabolic Pathways and Carcinogenicity Studies

2-chloro-N-(2-ethylphenyl)acetamide (CDEPA) is an important intermediate in the metabolic pathways of various chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor. These herbicides, used extensively in agriculture, have been studied for their carcinogenic effects in rats, where compounds like acetochlor and alachlor cause nasal tumors, butachlor causes stomach tumors, and metolachlor causes liver tumors. The carcinogenicity is believed to involve a complex metabolic activation pathway leading to a DNA-reactive dialkylbenzoquinone imine, with CDEPA being an intermediate in this pathway. Human and rat liver microsomes metabolize these herbicides, producing CDEPA and other metabolites like DEA and MEA, which are further bioactivated to carcinogenic products (Coleman et al., 2000).

Soil Interaction and Herbicide Efficacy

Studies on the interaction of acetochlor with soil, especially in the presence of wheat straw and irrigation, demonstrate how environmental factors influence the reception and activity of this herbicide. The presence of wheat straw at the time of acetochlor application affects its initial herbicidal activity on grain sorghum, indicating the role of environmental conditions in the efficacy of these herbicides (Banks & Robinson, 1986).

Environmental Impact and Water Pollution Potential

Acetochlor, a widely used herbicide, has been monitored for its presence in the hydrologic systems of the Midwestern United States. Its occurrence in rainwater and streams indicates its environmental mobility and potential impact on water resources. This highlights the need for monitoring and managing herbicide application to minimize environmental contamination (Kolpin et al., 1996).

Biodegradation and Environmental Remediation

The anaerobic degradation of acetochlor has been explored as a method to mitigate its environmental impact. Acclimated sludge in an anaerobic reactor was found effective in degrading acetochlor and other chloroacetamide herbicides. The study provides insights into potential bioremediation strategies for removing such contaminants from wastewater, offering a sustainable solution to environmental pollution concerns (Liu et al., 2020).

Soil Adsorption and Herbicidal Activity

The adsorption of acetochlor in various soil types has been studied, showing a positive correlation with soil organic matter and clay content. Understanding the adsorption characteristics of acetochlor in different soils is crucial for predicting its bioactivity and environmental fate, thereby aiding in the development of more effective and environmentally friendly agricultural practices (Peter & Weber, 1985).

Radioactive Labeling for Metabolic Studies

The synthesis of a radioactive form of acetochlor ([phenyl-4-3H]acetochlor) was achieved for detailed studies on its metabolism and mode of action. This advancement aids in understanding the biological interactions and environmental fate of acetochlor at a molecular level, providing essential data for its safe and effective use in agriculture (Latli & Casida, 1995).

Plant Metabolism and Herbicide Selectivity

Investigations into the initial metabolism of acetochlor in various plant species have shown that its detoxification is a key factor in the herbicide's selective phytotoxicity. This research contributes to understanding the mechanisms of herbicide tolerance in crops, guiding the development of more effective and selective agricultural chemicals (Breaux, 1987).

Propriétés

IUPAC Name |

2-chloro-N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-8-5-3-4-6-9(8)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMPLBMTRHGDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326851 | |

| Record name | 2-chloro-N-(2-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-ethylphenyl)acetamide | |

CAS RN |

57503-02-3 | |

| Record name | 2-chloro-N-(2-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Bacillus altitudinis a promising candidate for the bioremediation of butachlor-contaminated environments?

A1: Bacillus altitudinis demonstrates the ability to degrade butachlor, a common herbicide found in agricultural runoff and a potential environmental pollutant []. This suggests that this bacterial species could be utilized in bioremediation strategies to remove butachlor from contaminated soil or water. Further research is needed to determine the efficiency and feasibility of using Bacillus altitudinis for large-scale bioremediation applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)